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  • Product: Methyl 2,5-dichlorophenethylcarbamate
  • CAS: 2001056-09-1

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Protocols & Analytical Methods

Method

Application and Protocols for Characterizing Methyl 2,5-dichlorophenethylcarbamate in Cell-Based Assays

Introduction The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery. Compounds featuring a dichlorophenyl moiety have demonstrated a range of biological activities, includ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The exploration of novel chemical entities for therapeutic potential is a cornerstone of drug discovery. Compounds featuring a dichlorophenyl moiety have demonstrated a range of biological activities, including antimicrobial and cytotoxic effects.[1][2] Methyl 2,5-dichlorophenethylcarbamate represents a novel investigational compound whose cellular effects are yet to be fully characterized. This document provides a comprehensive guide for researchers to systematically evaluate the biological activity of Methyl 2,5-dichlorophenethylcarbamate using a suite of robust cell-based assays.

As a member of the carbamate family, it is plausible that this compound may influence fundamental cellular processes. Carbamates are known to interact with various enzymes, and some have been developed as insecticides that act as cholinesterase inhibitors.[3] The inclusion of the dichlorophenyl group suggests the potential for activities such as induction of apoptosis or cell cycle arrest, which are common mechanisms of action for cytotoxic agents.[2]

This guide will detail the necessary protocols to investigate the cytotoxic, apoptotic, and cell cycle effects of Methyl 2,5-dichlorophenethylcarbamate. The causality behind experimental choices is explained to ensure a thorough understanding and successful implementation of these assays.

Chemical and Physical Properties

PropertyValueSource
Chemical Name Methyl 2,5-dichlorophenethylcarbamate-
Molecular Formula C10H11Cl2NO2-
Molecular Weight 248.11 g/mol -
Solubility To be determined empirically. A starting solvent for creating a stock solution would be DMSO.-
Purity >95% (Recommended for biological assays)-

Safety and Handling

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for Methyl 2,5-dichlorophenethylcarbamate. As a standard practice for handling new chemical entities, appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times. All handling of the powdered compound and concentrated stock solutions should be performed in a chemical fume hood.[4][5][6][7]

Experimental Workflows

A logical progression of cell-based assays is crucial for characterizing the biological activity of a novel compound. The following workflow is recommended to first establish cytotoxicity and then to elucidate the underlying mechanism of cell death.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action Studies A Dose-Response Cytotoxicity Assay (e.g., MTT, CellTiter-Glo®) B Determine IC50 Value A->B C Apoptosis Assay (Annexin V/PI Staining) B->C Proceed with IC50 and sub-IC50 concentrations D Cell Cycle Analysis (Propidium Iodide Staining) B->D Proceed with IC50 and sub-IC50 concentrations

Figure 1: Recommended experimental workflow for the cellular characterization of Methyl 2,5-dichlorophenethylcarbamate.

Part 1: Cytotoxicity Assessment

The initial step in evaluating a novel compound is to determine its cytotoxic potential. This is typically achieved by treating a chosen cell line with a range of concentrations of the compound and measuring cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to a purple formazan product.[8]

Materials:

  • Human cancer cell line (e.g., HeLa, A549, or a cell line relevant to the intended research area)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Methyl 2,5-dichlorophenethylcarbamate

  • DMSO (cell culture grade)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of Methyl 2,5-dichlorophenethylcarbamate in DMSO. From this stock, prepare serial dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent-induced toxicity. Include a vehicle control (medium with 0.5% DMSO) and a no-cell control (medium only).

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently pipette to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Hypothetical Data Presentation:

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
195.2 ± 5.1
578.6 ± 6.2
1052.3 ± 4.8
2521.7 ± 3.9
508.1 ± 2.5
1002.5 ± 1.1

IC50 Value: Approximately 10 µM (based on hypothetical data)

Part 2: Elucidation of the Mechanism of Cell Death

Once the cytotoxic potential of Methyl 2,5-dichlorophenethylcarbamate is established, the next step is to investigate the mechanism by which it induces cell death. The two primary modes of cell death are apoptosis and necrosis. Apoptosis is a programmed and regulated process, while necrosis is typically a result of acute cellular injury.

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[11] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[9][11]

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • Methyl 2,5-dichlorophenethylcarbamate

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS (Phosphate Buffered Saline)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours. Treat the cells with Methyl 2,5-dichlorophenethylcarbamate at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Cell Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm. Collect at least 10,000 events per sample.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

G cluster_0 Apoptosis Assay Workflow A Seed and Treat Cells B Harvest Cells (Adherent + Floating) A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC and PI D->E F Incubate in Dark E->F G Add Binding Buffer F->G H Analyze by Flow Cytometry G->H

Figure 2: Workflow for the Annexin V/PI apoptosis assay.

Part 3: Investigation of Cell Cycle Effects

Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G1, S, or G2/M phase) and subsequent apoptosis. Propidium iodide staining of DNA allows for the analysis of cell cycle distribution by flow cytometry.[12][13][14][15][16]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells, which allows for the determination of the percentage of cells in each phase of the cell cycle. Cells in G1 have 2n DNA content, cells in G2/M have 4n DNA content, and cells in S phase have an intermediate amount of DNA.[12][14]

Materials:

  • Cell line of interest

  • 6-well cell culture plates

  • Methyl 2,5-dichlorophenethylcarbamate

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10^5 cells per well in 6-well plates and incubate for 24 hours. Treat cells with the IC50 concentration of Methyl 2,5-dichlorophenethylcarbamate for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest cells by trypsinization, and collect by centrifugation at 300 x g for 5 minutes.

  • Cell Washing: Wash the cell pellet once with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 20,000 events. Use a linear scale for the PI signal. Analyze the data using cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.

Hypothetical Data Presentation:

Treatment% Cells in G1% Cells in S% Cells in G2/M
Vehicle Control60.525.314.2
Methyl 2,5-dichlorophenethylcarbamate (IC50)25.115.859.1

An increase in the G2/M population would suggest that the compound induces cell cycle arrest at the G2 or M phase.

G cluster_0 Hypothetical Signaling Pathway A Methyl 2,5-dichlorophenethylcarbamate B Target Protein (e.g., Kinase, Microtubule) A->B C Signaling Cascade Disruption B->C D G2/M Checkpoint Activation C->D E Cell Cycle Arrest D->E F Apoptosis E->F

Figure 3: Hypothetical signaling pathway illustrating how Methyl 2,5-dichlorophenethylcarbamate might induce G2/M arrest and apoptosis.

Conclusion

This application note provides a structured and detailed approach for the initial characterization of Methyl 2,5-dichlorophenethylcarbamate in cell-based assays. By systematically assessing its cytotoxicity, and then investigating its effects on apoptosis and the cell cycle, researchers can gain valuable insights into its biological activity and potential as a therapeutic agent. The protocols described herein are robust and widely accepted in the field of drug discovery and cell biology. Further studies would be required to identify the specific molecular target(s) of this compound.

References

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • JoVE. (2022, July 12). Cell-based FC Assay to Measure Cytotoxic Activity | Protocol Preview [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Gujarat Fluorochemicals Limited. (2021, October 27). SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (2008). Methyl 2,5-dichlorobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2,5-dichlorobenzoate. Retrieved from [Link]

  • AERU. (2026, January 7). 2,5-dichlorobenzoic acid methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN104447219A - Method for synthesizing dicamba key intermediate 2,5-dichlorophenol.
  • ResearchGate. (2025, August 10). Methyl 2,5-dichlorobenzoate. Retrieved from [Link]

  • Agilent. (n.d.). Automating a Direct, Cell-Based, Target-Compound Interaction Assay for Methyltransferase and Bromodomain Proteins using the InCE. Retrieved from [Link]

  • Google Patents. (n.d.). CN102838457A - Synthesis method of 2, 5-dichlorophenol.
  • PubChemLite. (n.d.). Methyl n-[(5e)-5-[(3,4-dichlorophenyl)methylene]-4-oxo-2-thioxo-thiazolidin-3-yl]carbamate. Retrieved from [Link]

  • MDPI. (2019, June 27). Marine-Derived Natural Lead Compound Disulfide-Linked Dimer Psammaplin A: Biological Activity and Structural Modification. Retrieved from [Link]

  • PubMed. (2021, May 15). Development of cell-based high throughput luminescence assay for drug discovery in inhibiting OCT4/DNA-PKcs and OCT4-MK2 interactions. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dichlorobenzyl methylcarbamate. Retrieved from [Link]

  • PLOS One. (2014, October 28). An Automated High-Throughput Cell-Based Multiplexed Flow Cytometry Assay to Identify Novel Compounds to Target Candida albicans Virulence-Related Proteins. Retrieved from [Link]

  • RSC Publishing. (n.d.). Cell-based high-throughput screening using a target–NanoLuc fusion construct to identify molecular glue degraders of c-Myc oncoprotein. Retrieved from [Link]

  • PMC. (n.d.). Biological activity and structure–activity relationship of dehydrodieugenol B analogues against visceral leishmaniasis. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative organic dithiocarbamates with biological activity. Retrieved from [Link]

Sources

Application

Use of Methyl 2,5-dichlorophenethylcarbamate as an enzyme inhibitor

Application Note: Characterization of Methyl 2,5-dichlorophenethylcarbamate as a Serine Hydrolase Inhibitor Introduction Methyl 2,5-dichlorophenethylcarbamate is a synthetic carbamate derivative structurally designed to...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of Methyl 2,5-dichlorophenethylcarbamate as a Serine Hydrolase Inhibitor

Introduction

Methyl 2,5-dichlorophenethylcarbamate is a synthetic carbamate derivative structurally designed to target serine hydrolases, most notably Acetylcholinesterase (AChE) , Butyrylcholinesterase (BChE) , and potentially Fatty Acid Amide Hydrolase (FAAH) .

The compound features two critical structural motifs:

  • 2,5-Dichlorophenethyl Moiety: A lipophilic, aromatic spacer that mimics the natural substrate's recognition element (e.g., the choline headgroup of acetylcholine or the fatty acid chain of anandamide), directing the molecule to the enzyme's active site gorge. The 2,5-dichloro substitution increases lipophilicity and metabolic stability.

  • Methyl Carbamate Group: The "warhead" responsible for chemical inhibition. Unlike simple competitive inhibitors, carbamates act as pseudo-irreversible inhibitors (suicide substrates) by covalently modifying the active site serine residue via carbamylation.

This guide details the protocols for evaluating Methyl 2,5-dichlorophenethylcarbamate as an enzyme inhibitor, focusing on kinetic characterization and mechanism of action.

Mechanism of Action (MOA)

The inhibition mechanism follows a classic covalent modification pathway common to carbamate inhibitors (e.g., Rivastigmine, Physostigmine).

  • Binding: The inhibitor binds reversibly to the enzyme's active site (

    
    ). The phenethyl group interacts with the peripheral anionic site (PAS) or the hydrophobic pocket.
    
  • Carbamylation: The active site serine hydroxyl attacks the carbamate carbonyl.

  • Leaving Group Release: Methanol is released, leaving the enzyme covalently carbamylated (

    
    ).
    
  • Decarbamylation (Slow): Water slowly hydrolyzes the carbamylated enzyme, regenerating active enzyme (

    
    ). The rate of this step (
    
    
    
    ) determines the duration of inhibition.

DOT Diagram: Mechanism of Carbamylation

MOA Enzyme Free Enzyme (Active Serine) Complex Michaelis Complex (EI) Enzyme->Complex + Inhibitor (k1) Inhibitor Methyl 2,5-dichlorophenethylcarbamate Inhibitor->Complex Complex->Enzyme (k-1) Transition Tetrahedral Intermediate Complex->Transition Serine Attack Carbamylated Carbamylated Enzyme (Inactive E-C) Transition->Carbamylated Carbamylation (k2) Product Methanol (Leaving Group) Transition->Product Regenerated Regenerated Enzyme (Active) Carbamylated->Regenerated Slow Hydrolysis (k3) (Decarbamylation)

Caption: Kinetic pathway of pseudo-irreversible inhibition by Methyl 2,5-dichlorophenethylcarbamate. The rate-limiting step for reactivation is k3.

Application Notes: Handling & Preparation

ParameterSpecificationNotes
Molecular Weight ~248.11 g/mol Based on formula C10H11Cl2NO2.[1][2]
Solubility DMSO, EthanolSoluble to >10 mM in DMSO. Poor water solubility.
Stock Solution 10 mM in DMSOStore at -20°C. Avoid repeated freeze-thaw cycles.
Working Solution Dilute in BufferPrepare fresh. Keep DMSO <1% in final assay to avoid enzyme denaturation.
Stability Hydrolysis-proneStable in DMSO. Slowly hydrolyzes in alkaline buffers (pH > 8.0).

Safety Warning: This compound is a potential cholinesterase inhibitor. Handle with extreme care as a hazardous chemical. Wear nitrile gloves, lab coat, and safety glasses. Work in a fume hood.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol uses the Ellman’s Method to determine the IC50 and kinetic constants. The principle relies on the hydrolysis of acetylthiocholine (ATCh) by AChE, producing thiocholine, which reacts with DTNB (Ellman's reagent) to form a yellow anion (TNB) absorbing at 412 nm.

Materials:

  • Enzyme: Recombinant Human AChE or Electrophorus electricus AChE (0.1 U/mL).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM final).

  • Buffer: 0.1 M Phosphate Buffer, pH 8.0 (or pH 7.4 for physiological relevance).

  • Inhibitor: Methyl 2,5-dichlorophenethylcarbamate (0.1 nM – 100 µM).

Workflow:

  • Preparation:

    • Dissolve Inhibitor in DMSO to 10 mM.

    • Prepare serial dilutions (e.g., 10-point dose-response) in Phosphate Buffer (keep DMSO constant at 1%).

  • Pre-Incubation (Critical for Carbamates):

    • In a 96-well plate, add 150 µL Phosphate Buffer .

    • Add 20 µL Enzyme Solution .

    • Add 10 µL Inhibitor dilution .

    • Incubate for 10–30 minutes at 25°C. (Carbamylation is time-dependent; omitting this step yields incorrect IC50 values).

  • Reaction Initiation:

    • Add 20 µL DTNB/Substrate Mix (containing 3 mM DTNB and 5 mM ATCh).

  • Measurement:

    • Immediately read Absorbance at 412 nm in kinetic mode for 5–10 minutes.

  • Data Analysis:

    • Calculate the initial velocity (

      
      ) from the slope of the linear portion.
      
    • Plot % Inhibition vs. Log[Inhibitor].

    • Fit to a sigmoidal dose-response curve to determine IC50 .

Protocol 2: Determination of Kinetic Constants ( )

For covalent inhibitors, IC50 is time-dependent and insufficient. The true potency is described by the second-order rate constant


.

Experimental Design:

  • Incubate Enzyme + Inhibitor at various concentrations (

    
    ) for different time points (
    
    
    
    ).
  • At each time point, remove an aliquot and measure residual activity (

    
    ) using a saturating substrate concentration.
    

Data Processing:

  • Step 1: Plot

    
     vs. time (
    
    
    
    ) for each inhibitor concentration.
    • The slope of this line is

      
       (observed inactivation rate).
      
  • Step 2: Plot

    
     vs. Inhibitor Concentration 
    
    
    
    .
    • Fit to the hyperbolic equation:

      
      
      
    • 
       : The reversible binding constant (affinity).
      
    • 
       : The maximum rate of carbamylation.
      
    • 
       : The efficiency of inhibition (M
      
      
      
      s
      
      
      ).

DOT Diagram: Kinetic Analysis Workflow

Kinetics Step1 Incubate Enzyme + Inhibitor (Various [I] and Time points) Step2 Measure Residual Activity (Substrate excess) Step1->Step2 Step3 Plot ln(Activity) vs. Time Step2->Step3 Step4 Determine k_obs (Slope) Step3->Step4 Step5 Plot k_obs vs. [I] Step4->Step5 Step6 Calculate K_I and k_inact Step5->Step6

Caption: Workflow for determining the specific inactivation rate of covalent inhibitors.

Expected Results & Interpretation

ParameterExpected TrendInterpretation
IC50 Decreases with incubation timeConfirms covalent/irreversible mechanism.

Low µM to nM rangeIndicates high affinity of the phenethyl group for the active site.

0.1 – 10 min

Reflects the reactivity of the methyl carbamate warhead.
Selectivity AChE vs. BChEThe 2,5-dichloro substitution may provide selectivity due to steric constraints in the acyl pocket.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link

  • Bar-On, P., Millard, C. B., Harel, M., et al. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry, 41(11), 3555–3564. Link

  • Kathuria, S., Gaetani, S., Fegley, D., et al. (2003). Modulation of anxiety through blockade of anandamide hydrolysis. (Describes carbamate inhibitors of FAAH). Nature Medicine, 9, 76–81. Link

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. Link

Sources

Method

Application Note: High-Sensitivity HPLC-MS/MS Quantification of Methyl 2,5-dichlorophenethylcarbamate in Biological Matrices

Abstract & Scope This application note details a rigorous protocol for the quantification of Methyl 2,5-dichlorophenethylcarbamate , a lipophilic carbamate derivative of the phenethylamine class. Often investigated as a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a rigorous protocol for the quantification of Methyl 2,5-dichlorophenethylcarbamate , a lipophilic carbamate derivative of the phenethylamine class. Often investigated as a prodrug scaffold or a metabolic intermediate in the synthesis of chlorinated neurotransmitter analogs, this compound presents specific bioanalytical challenges, including hydrolytic instability and poor ionization in standard acidic mobile phases.

This guide provides a self-validating LC-MS/MS workflow using positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) . We utilize a phenyl-hexyl stationary phase to exploit


 interactions for enhanced selectivity against matrix interferences.

Molecule Characterization & Method Strategy

Physicochemical Profile[1][2]
  • IUPAC Name: Methyl N-[2-(2,5-dichlorophenyl)ethyl]carbamate

  • Molecular Formula:

    
    [1]
    
  • Exact Mass: 247.017 Da

  • LogP (Predicted): ~2.8 – 3.2 (Moderately Lipophilic)

  • pKa: The carbamate nitrogen is non-basic; however, the carbonyl oxygen allows for protonation under acidic conditions (

    
    ).
    
Critical Analytical Challenges
  • In-Source Fragmentation: Phenethyl carbamates are prone to losing the methoxycarbonyl group in the ion source if declustering potentials (DP) are too high, mimicking the free amine metabolite.

  • Isotopic Pattern: The presence of two chlorine atoms creates a distinct isotopic signature (

    
    , 
    
    
    
    ,
    
    
    in a 9:6:1 ratio). The method must target the monoisotopic
    
    
    peak (m/z ~248.0) for maximum sensitivity.
  • Hydrolytic Stability: Carbamates can degrade to the corresponding amine (2,5-dichlorophenethylamine) in plasma containing high esterase activity.

Experimental Protocol

Reagents and Standards
  • Analyte: Methyl 2,5-dichlorophenethylcarbamate (Purity >98%).

  • Internal Standard (IS): 2,5-dichlorophenethylamine-d4 (or a structural analog like Carbofuran-d3 if the isotopolog is unavailable).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Ammonium Formate (10 mM), Formic Acid.

Sample Preparation: Supported Liquid Extraction (SLE)

Rationale: SLE provides cleaner extracts than protein precipitation for lipophilic carbamates, removing phospholipids that cause matrix effects.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL tube.

  • Spike: Add 10 µL of IS working solution (100 ng/mL).

  • Dilute: Add 100 µL of 1% Formic Acid in water (to disrupt protein binding).

  • Load: Transfer mixture to a Diatomaceous Earth SLE cartridge (e.g., Biotage Isolute SLE+ 200).

  • Wait: Allow to absorb for 5 minutes (gravity flow).

  • Elute: Apply 2 x 600 µL of Methyl tert-butyl ether (MTBE) . Collect eluate.

  • Evaporate: Dry under nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase A/B (70:30).

LC-MS/MS Conditions

Chromatography (HPLC):

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (2.1 x 100 mm, 2.6 µm).

    • Why? The phenyl-hexyl phase interacts with the dichlorophenyl ring of the analyte, providing superior separation from endogenous aliphatic interferences compared to standard C18.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.

Gradient Profile:

Time (min) %B Event
0.0 30 Initial Hold
0.5 30 Start Gradient
3.5 95 Elution
4.5 95 Wash
4.6 30 Re-equilibration

| 6.0 | 30 | End |

Mass Spectrometry (MS/MS):

  • Source: ESI Positive Mode.

  • Spray Voltage: 3500 V.

  • Gas Temp: 350°C.

  • MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)CE (eV)RoleMechanism
Analyte 248.0 190.0 15QuantifierLoss of carbamate (-58 Da)
Analyte248.0159.028QualifierDichlorobenzyl cation
IS194.0163.020Quantifier(Example for d4-amine)

Method Validation & Logic (Self-Validating Systems)

To ensure Trustworthiness and Scientific Integrity , the method includes built-in quality checks:

  • The "Ion Ratio" Check:

    • Monitor both the 248->190 and 248->159 transitions. The ratio of their peak areas must remain constant (within ±20%) across all samples. A deviation indicates interference or co-eluting impurities.

  • Assessment of In-Source Breakdown:

    • Inject a neat standard without the column. If you observe a peak at m/z 190 (the amine) in the Q1 scan, your source temperature or Declustering Potential is too high. This artificially inflates the amine metabolite signal if you are measuring that simultaneously.

  • Carryover Monitor:

    • Inject a double blank after the highest calibration standard (ULOQ). Area response must be <20% of the LLOQ.

Summary of Validation Metrics (Expected)
ParameterAcceptance Criteria (FDA M10)
Linearity

(1.0 – 1000 ng/mL)
Accuracy 85-115% (80-120% at LLOQ)
Precision (CV) <15% (<20% at LLOQ)
Matrix Effect 90-110% (IS Normalized)

Visualized Workflow

The following diagram illustrates the critical path for data generation, highlighting the decision points for Quality Control (QC).

G Start Biological Sample (Plasma/Serum) Spike Add Internal Standard (d4-Analog) Start->Spike Extract SLE Extraction (MTBE Elution) Spike->Extract LC HPLC Separation (Phenyl-Hexyl Column) Extract->LC MS MS/MS Detection (ESI+ MRM 248->190) LC->MS QC_Check QC Decision: Ion Ratio & IS Response MS->QC_Check Pass Data Accepted Quantify QC_Check->Pass Pass Fail Data Rejected Re-inject/Re-extract QC_Check->Fail Fail

Caption: Operational workflow for the quantification of Methyl 2,5-dichlorophenethylcarbamate, integrating automated QC decision nodes.

References

  • US Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • National Center for Biotechnology Information (PubChem). (2025). Compound Summary: (2,5-dichlorophenyl) N-methylcarbamate. [Link]

  • Restek Corporation. (2023).[2] Effective Analysis of Carbamate Pesticides by LC-MS/MS. [Link]

  • Shimadzu. (2021). Highly sensitive method for determination of carbamates in water by LCMS-8045. [Link]

Sources

Application

Advanced Gas Chromatography Protocols for Carbamate Analysis

Application Note: AN-GC-CARB-01 Executive Summary Carbamate pesticides (e.g., carbofuran, carbaryl, methomyl) present a unique paradox in analytical chemistry: they are semi-volatile enough for Gas Chromatography (GC) bu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-GC-CARB-01

Executive Summary

Carbamate pesticides (e.g., carbofuran, carbaryl, methomyl) present a unique paradox in analytical chemistry: they are semi-volatile enough for Gas Chromatography (GC) but possess high thermal lability. In standard hot-split/splitless inlets, N-methyl carbamates rapidly degrade into phenols and methyl isocyanate, leading to poor quantification, ghost peaks, and misidentification.

While High-Performance Liquid Chromatography (HPLC) with post-column derivatization (EPA Method 531.1) is the regulatory standard, GC-MS offers superior structural confirmation and integration into multi-residue screens. This guide details two field-proven GC workflows to overcome thermal instability: Chemical Derivatization (stabilizing the analyte) and Cool On-Column/PTV Injection (managing the thermal environment).

Part 1: The Thermal Challenge & Mechanism

Understanding why standard GC fails is prerequisite to applying the correct solution. N-methyl carbamates possess a thermally weak nitrogen-carbonyl bond.

Mechanism of Failure

When exposed to temperatures >200°C (typical injector temps), the following elimination reaction occurs:



The detector sees two distinct peaks (or a smear) instead of the parent molecule.

ThermalDegradation Carbamate Parent Carbamate (Thermally Labile) Injector Standard Split/Splitless Inlet (250°C) Carbamate->Injector Breakdown Thermal Cleavage Injector->Breakdown Heat Stress Phenol Phenol Derivative (False Peak 1) Breakdown->Phenol Isocyanate Methyl Isocyanate (False Peak 2) Breakdown->Isocyanate

Figure 1: Thermal degradation pathway of N-methyl carbamates in standard GC inlets.

Part 2: Method A - Chemical Derivatization (TFAA)

Best For: High sensitivity, forensic confirmation, and older GC systems without PTV inlets. Principle: Replacing the labile hydrogen on the carbamate nitrogen with a trifluoroacetyl (TFA) group increases thermal stability and volatility.

Reagents
  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA).[1][2]

  • Solvent: Ethyl Acetate (Anhydrous).[1]

  • Scavenger: Pyridine (acts as an acid scavenger/catalyst).

Step-by-Step Protocol
  • Extract Preparation: Evaporate 1 mL of sample extract (from QuEChERS or SPE) to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitution: Redissolve residue in 200 µL Ethyl Acetate.

  • Reaction:

    • Add 50 µL TFAA.

    • Add 10 µL Pyridine (optional, accelerates reaction).

    • Cap vial tightly (Teflon-lined cap).[1]

  • Incubation: Heat at 60°C for 30 minutes .

  • Cleanup: Evaporate the mixture to near dryness (remove excess TFAA acid byproducts) and reconstitute in 500 µL Toluene or Ethyl Acetate.

  • Injection: Inject 1-2 µL into GC-MS.

Critical Note: TFAA is moisture-sensitive. Ensure all glassware and solvents are anhydrous.

Part 3: Method B - Direct Analysis via Cool On-Column/PTV

Best For: High-throughput labs, multi-residue screening, modern GC-MS/MS systems. Principle: The sample is injected into a cold liner, preventing immediate degradation. The inlet heats with the oven, allowing the analyte to vaporize gently and move onto the column before reaching breakdown temperatures.

Instrument Configuration (Agilent/Thermo/Shimadzu)
ParameterSettingRationale
Inlet Type PTV (Programmed Temp Vaporization) or Cool On-Column Essential. Standard S/SL inlets will fail.
Liner Sintered glass or baffled (Deactivated)Increases surface area for gentle vaporization.
Inlet Temp Program Start: 40°C (0.1 min) Ramp: 600°C/min End: 250°C"Cold" start prevents flash degradation. Fast ramp transfers analyte to column quickly.[3]
Column DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low polarity phases reduce column bleed and interaction.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Consistent flow ensures reproducible retention times.
Experimental Workflow
  • Solvent Exchange: If using QuEChERS (Acetonitrile), exchange solvent to Toluene or Ethyl Acetate . Acetonitrile has a high expansion coefficient and poor focusing on non-polar columns.

  • Injection: Inject 1 µL in PTV Solvent Vent mode.

  • Focusing: Hold oven at 40°C for 1.5 minutes to focus the analyte band at the head of the column.

  • Elution: Ramp oven 20°C/min to 280°C.

Part 4: Sample Preparation (Modified QuEChERS)

Regardless of the GC method, the extraction must remove matrix interferences that catalyze degradation (e.g., acidic fruit juices).

Protocol: AOAC 2007.01 (Modified for GC)
  • Weigh: 10 g homogenized sample into 50 mL centrifuge tube.

  • Extract: Add 10 mL Acetonitrile (1% Acetic Acid) . Shake vigorously 1 min.

  • Partition: Add salts (4g MgSO4, 1g NaCl). Shake 1 min. Centrifuge @ 3000 rpm for 5 min.

  • Clean-up (dSPE): Transfer 1 mL supernatant to dSPE tube containing:

    • PSA (Primary Secondary Amine): Removes sugars/fatty acids.[4]

    • C18: Removes lipids.

    • MgSO4: Removes residual water.

    • Note: Avoid GCB (Graphitized Carbon Black) if analyzing planar pesticides like Carbendazim, as it may permanently adsorb them.

  • Solvent Exchange (CRITICAL for GC):

    • Take 500 µL cleaned extract.

    • Add 500 µL Toluene .

    • Evaporate to ~500 µL (removing the volatile Acetonitrile).

    • This leaves the analytes in Toluene, which is GC-amenable.

Part 5: Validation & Quality Control

To ensure the system is not degrading the target analytes, run a Degradation Check Standard .

The "Carbofuran Test": Inject a standard of Carbofuran (1 ppm). Monitor the ratio of the Carbofuran peak to the Carbofuran-Phenol peak.

  • Pass: Phenol peak < 5% of parent peak area.

  • Fail: Phenol peak > 10%.

    • Action: Trim column (remove first 10cm), replace liner, or lower inlet temperature.

Workflow Sample Raw Sample (Fruit/Veg/Water) Extract QuEChERS Extraction (Acetonitrile) Sample->Extract Exchange Solvent Exchange (To Toluene/EtAc) Extract->Exchange Remove ACN Decision Select GC Method Exchange->Decision MethodA Method A: Derivatization (TFAA Reaction) Decision->MethodA High Sensitivity/Stability MethodB Method B: Direct PTV (Cold Injection) Decision->MethodB High Throughput GCMS GC-MS Analysis MethodA->GCMS MethodB->GCMS

Figure 2: Decision matrix for selecting the appropriate carbamate analysis workflow.

References

  • U.S. EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). SW-846 Update V.

  • Song, X., & McNair, H. M. (2002).[3] Fast gas chromatography analysis of N-carbamates with cold on-column injection. Journal of Chromatographic Science, 40(7), 321–325.[3]

  • BenchChem. (2025).[5] Gas Chromatography Methods for Carbamate Analysis: Application Notes and Protocols.[5][6]

  • Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate and gas chromatography/mass spectrometry: collaborative study. Journal of AOAC International, 90(2), 485–520. (Foundational QuEChERS paper).

Sources

Method

Application Notes and Protocols: Dosing and Administration of Methyl 2,5-dichlorophenethylcarbamate in Animal Models

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the dosing and administration of the novel compou...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the dosing and administration of the novel compound, Methyl 2,5-dichlorophenethylcarbamate, in preclinical animal models. In the absence of established public data for this specific molecule, this guide synthesizes field-proven insights and established principles of preclinical pharmacokinetics to offer a robust framework for researchers. The protocols herein are designed to be self-validating, emphasizing causality behind experimental choices to ensure scientific integrity. This guide will cover critical aspects from physicochemical characterization and vehicle formulation to dose-range finding and administration techniques, all while adhering to the highest standards of animal welfare and regulatory compliance.

Introduction: Navigating the Preclinical Path of a Novel Chemical Entity

The journey of a new chemical entity (NCE) from discovery to potential clinical application is underpinned by rigorous preclinical evaluation. Methyl 2,5-dichlorophenethylcarbamate, as a novel investigational compound, requires a meticulous and scientifically sound approach to its initial in vivo characterization. The primary objectives of early-stage animal studies are to understand the compound's safety profile, pharmacokinetic (PK) and pharmacodynamic (PD) relationships, and preliminary efficacy.[1][2] The quality and reliability of these initial studies are paramount, as they form the foundation for further development and regulatory submissions.[3][4]

This guide is structured to provide a logical workflow for researchers, addressing the critical decision-making points in the dosing and administration of a novel, and likely poorly water-soluble, compound.

Physicochemical Characterization and Formulation Development

A thorough understanding of the physicochemical properties of Methyl 2,5-dichlorophenethylcarbamate is the cornerstone of developing a suitable formulation for in vivo administration.

Key Physicochemical Parameters

The following table outlines the essential parameters to be determined for Methyl 2,5-dichlorophenethylcarbamate before proceeding with in vivo studies.

ParameterImportance in Formulation DevelopmentTarget Value/Consideration
Molecular Weight Essential for calculating molar concentrations and dose conversions.To be determined experimentally.
Aqueous Solubility Dictates the feasibility of simple aqueous formulations. Poor solubility is a common challenge for NCEs.< 10 µg/mL suggests the need for enabling formulations.
LogP/LogD Indicates the lipophilicity of the compound, influencing vehicle selection and potential for membrane permeability.High LogP (>3) suggests a lipid-based or surfactant-containing vehicle may be appropriate.
pKa Determines the ionization state of the compound at different pH values, affecting solubility and absorption.To be determined for ionizable groups.
Chemical Stability Ensures the compound does not degrade in the chosen vehicle under storage and experimental conditions.Stability should be assessed at various pH values and in the presence of light.
Vehicle Selection Strategy for Poorly Soluble Compounds

Given that many novel organic molecules exhibit poor water solubility, selecting an appropriate vehicle is a critical step to ensure accurate and reproducible dosing.[5][6] The choice of vehicle is dependent on the route of administration and the physicochemical properties of the compound.[5]

Decision Workflow for Vehicle Selection:

Vehicle_Selection A Start: Characterize Physicochemical Properties (Solubility, LogP, pKa) B Is the compound soluble in aqueous vehicles (e.g., Saline, PBS) at the required concentration? A->B C Yes B->C D No B->D E Use aqueous vehicle. (e.g., 0.9% Saline) C->E F Consider co-solvent systems, suspensions, or lipid-based formulations. D->F G Evaluate Co-solvent Systems (e.g., DMSO, PEG300, Ethanol) F->G H Evaluate Suspension Formulations (e.g., with CMC, Methylcellulose) F->H I Evaluate Lipid-Based Formulations (e.g., Corn oil, Sesame oil, Intralipid) F->I J Is a stable solution/homogenous suspension achieved? G->J H->J I->J K Yes J->K L No J->L M Proceed to in vivo tolerability studies of the formulation. K->M N Re-evaluate formulation strategy. Consider more complex systems (e.g., cyclodextrins, nanoparticles). L->N

Caption: Decision workflow for vehicle selection.

Recommended Vehicle Formulations for Initial Screening

The following table provides starting formulations for screening the solubility and stability of Methyl 2,5-dichlorophenethylcarbamate.

FormulationCompositionSuitabilityConsiderations
Aqueous Suspension 0.5-2% Carboxymethylcellulose (CMC) in saline or water.[5]Oral (PO) and Intraperitoneal (IP) administration.Requires thorough mixing to ensure homogeneity. Particle size of the compound can influence absorption.[5]
Co-solvent Solution Up to 10% DMSO, 40% PEG300, and 50% Saline.[6]Intravenous (IV), IP, and PO administration.Potential for compound precipitation upon injection into the bloodstream. Vehicle toxicity should be assessed.[6]
Lipid-Based Solution Corn oil or sesame oil.[5]Subcutaneous (SC) and PO administration.Can influence the absorption and metabolism of the test compound. Not suitable for IV administration.[5][6]
Surfactant-Containing 1-5% Tween 80 in saline.[5]IV, IP, and PO administration.Can improve solubility and stability. Potential for hypersensitivity reactions in some animals.[5]

Dosing Considerations and Calculations

Dose-Range Finding Studies

Prior to definitive efficacy studies, a dose-range finding (DRF) study is essential to determine the maximum tolerated dose (MTD) and to identify potential toxicities.[7] These studies typically involve a small number of animals and a wide range of doses.

Experimental Design for a Dose-Range Finding Study:

Dose_Range_Finding A Start: Select Animal Model (e.g., Mice, Rats) B Define Dose Levels (e.g., 3-5 logarithmically spaced doses) A->B C Assign Animals to Groups (e.g., n=2-3 per group, including a vehicle control) B->C D Administer a Single Dose of Methyl 2,5-dichlorophenethylcarbamate C->D E Monitor for Clinical Signs of Toxicity (e.g., weight loss, behavioral changes) for 7-14 days D->E F Perform Necropsy and Histopathology on key organs E->F G Analyze Data to Determine the MTD and identify target organs of toxicity. F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Addressing Solubility Issues of Methyl 2,5-dichlorophenethylcarbamate in Aqueous Solutions

Welcome to the technical support guide for Methyl 2,5-dichlorophenethylcarbamate. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Methyl 2,5-dichlorophenethylcarbamate. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for the solubility challenges commonly encountered with this compound in aqueous media. Our goal is to equip you with the scientific rationale and step-by-step protocols needed to achieve consistent and reliable experimental results.

Understanding the Challenge: Physicochemical Profile

Methyl 2,5-dichlorophenethylcarbamate is a hydrophobic molecule, which inherently limits its solubility in aqueous solutions. Understanding its fundamental physicochemical properties is the first step in designing an effective solubilization strategy. While specific experimental data for this exact compound is not widely published, we can infer its likely properties based on its structure—a dichlorinated aromatic ring coupled with a carbamate ester. This structure suggests significant lipophilicity.

For context, a related compound, Methyl 2,5-dichlorobenzoate, has a very high calculated XLogP3 of 4.1, indicating strong hydrophobicity.[1][2] Compounds with high LogP values are notoriously difficult to dissolve in water.

Inferred Physicochemical Properties of Methyl 2,5-dichlorophenethylcarbamate:

PropertyEstimated Value/CharacteristicImplication for Aqueous Solubility
IUPAC Name Methyl N-(2,5-dichlorophenethyl)carbamateComplex structure contributes to poor solubility.
Molecular Formula C10H11Cl2NO2The presence of two chlorine atoms significantly increases lipophilicity.
Aqueous Solubility Predicted to be very low (<0.1 mg/mL)Direct dissolution in aqueous buffers is unlikely to achieve high concentrations.[3]
XLogP3 (Predicted) High (> 3.0)The molecule strongly prefers a non-polar environment over water.
Chemical Class CarbamateThe carbamate group is susceptible to hydrolysis, especially at non-neutral pH.[4][5][6]

Given these properties, attempting to dissolve Methyl 2,5-dichlorophenethylcarbamate directly into an aqueous buffer will likely result in an insoluble suspension, leading to inaccurate and non-reproducible experimental outcomes.

Troubleshooting Guide: A Step-Wise Approach to Solubilization

This section provides a tiered approach to solving solubility issues, starting with the simplest methods and progressing to more complex formulation strategies.

Q1: I've added my compound directly to my aqueous buffer, but it won't dissolve. What should I do first?

Answer: Direct dissolution is not recommended. The first and most critical step is to prepare a concentrated stock solution in a suitable organic solvent. This stock can then be serially diluted into your aqueous experimental medium.

Why this works: This is a fundamental laboratory practice for poorly soluble compounds.[7] The organic solvent acts as the primary solubilizing agent, creating a homogenous, high-concentration stock that can be accurately pipetted.

Recommended Solvents:

  • Dimethyl sulfoxide (DMSO): An excellent, versatile aprotic solvent that dissolves a wide range of polar and non-polar compounds.[8] It is a standard choice for preparing stock solutions in biological research.

  • Ethanol: A water-miscible polar protic solvent that can be effective for many organic molecules.[9]

  • N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA): Stronger aprotic solvents that can be used if DMSO fails.[]

Actionable Protocol: See Protocol A: Preparing a Concentrated Stock Solution .

Q2: I've prepared a stock solution in DMSO, but when I dilute it into my buffer, the compound precipitates. What's happening?

Answer: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent in the final aqueous solution is too low to maintain the compound's solubility. The compound, now exposed to a predominantly aqueous environment, precipitates out of the solution.

Troubleshooting Steps:

  • Decrease the Final Concentration: The simplest solution is often to lower the final working concentration of your compound.

  • Increase the Co-solvent Percentage: If your experimental system can tolerate it, increasing the final percentage of the organic solvent (e.g., from 0.1% to 0.5% or 1% DMSO) can keep the compound in solution.[9][11] Always run a vehicle control with the same final solvent concentration to ensure it does not affect your experimental results.

  • Use a Different Solubilization Strategy: If you cannot increase the solvent concentration, you will need to employ a more advanced method.

Q3: My experiment is sensitive to organic solvents. What are my alternatives for improving solubility?

Answer: When organic solvents are not viable, you can use formulation excipients to create a more favorable micro-environment for the compound in the aqueous solution. The two most common and effective approaches are using surfactants or cyclodextrins.

Option A: Surfactant-Mediated Solubilization

How it works: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles in water.[12] These micelles have a hydrophobic core and a hydrophilic shell. Your hydrophobic compound can partition into the hydrophobic core, effectively being encapsulated and dispersed in the aqueous solution.[12][13][14]

Commonly Used Surfactants:

  • Tween® 20 / Tween® 80 (Polysorbates): Non-ionic surfactants widely used in pharmaceutical formulations for their low toxicity and excellent solubilizing properties.[3][15]

  • Pluronic® F-68: A non-ionic triblock copolymer surfactant known for its use in cell culture applications.[16]

Actionable Protocol: See Protocol B: Solubilization Using Surfactants .

Option B: Cyclodextrin-Based Solubilization

How it works: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate a "guest" molecule, like your compound, within this cavity, forming a water-soluble "inclusion complex."[17][18][19][20] This masks the hydrophobic nature of the compound from the surrounding water.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity, making it suitable for many biological applications.[17]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): A modified cyclodextrin with a high capacity for forming stable inclusion complexes.[17]

Actionable Protocol: See Protocol C: Solubilization Using Cyclodextrins .

Q4: My compound is a carbamate. Are there any special stability concerns I should be aware of?

Answer: Yes, this is a critical consideration. The carbamate functional group is an ester and is susceptible to hydrolysis, particularly under alkaline (high pH) conditions.[4][5][6] This chemical breakdown can lead to an underestimation of the compound's true concentration and activity.

Key Recommendations:

  • pH Control: Maintain your aqueous solutions at a neutral or slightly acidic pH (ideally around pH 5-7) to minimize the rate of hydrolysis.[4][5] Avoid alkaline buffers (pH > 7.5).

  • Temperature: Perform dilutions and experiments at controlled, cool temperatures where possible, as higher temperatures accelerate hydrolysis.[4]

  • Fresh Preparations: Always prepare working solutions fresh for each experiment. Do not store diluted aqueous solutions of the compound for extended periods.

Step-by-Step Experimental Protocols

Protocol A: Preparing a Concentrated Stock Solution

Objective: To create a high-concentration, homogenous stock solution of Methyl 2,5-dichlorophenethylcarbamate in an appropriate organic solvent.

Materials:

  • Methyl 2,5-dichlorophenethylcarbamate (solid)

  • High-purity Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance and appropriate glassware

Procedure:

  • Weigh out a precise amount of the compound (e.g., 10 mg).

  • Add a calculated volume of DMSO to achieve a desired high concentration (e.g., 1 mL for a 10 mg/mL stock).

  • Vortex the solution vigorously for 2-5 minutes until the solid is completely dissolved. A brief sonication in a water bath can also be used to aid dissolution.

  • Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light and moisture.

Protocol B: Solubilization Using Surfactants

Objective: To prepare an aqueous solution of the compound using a surfactant to prevent precipitation.

Materials:

  • Concentrated stock solution in DMSO (from Protocol A)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Surfactant (e.g., 10% stock solution of Tween® 80 in water)

Procedure:

  • In a clean tube, add the required volume of your aqueous buffer.

  • Add the surfactant stock solution to the buffer to achieve a final concentration that is well above its CMC (e.g., a final concentration of 0.1% - 1% Tween® 80).

  • Vortex the buffer-surfactant mixture gently.

  • While vortexing, slowly add the required volume of the compound's DMSO stock solution drop-by-drop. This gradual addition is crucial to allow for efficient micellar encapsulation.

  • Continue vortexing for another 30-60 seconds after the addition is complete.

  • Visually inspect the solution for any signs of precipitation or cloudiness. A clear, homogenous solution indicates successful solubilization.

Protocol C: Solubilization Using Cyclodextrins

Objective: To prepare an aqueous solution by forming an inclusion complex with a cyclodextrin.

Materials:

  • Methyl 2,5-dichlorophenethylcarbamate (solid)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a solution of HP-β-CD in your aqueous buffer. A common starting concentration is between 5% and 40% (w/v).

  • Warm the cyclodextrin solution slightly (e.g., to 30-40°C) to increase the kinetics of complexation.

  • Slowly add the powdered compound directly to the stirring cyclodextrin solution.

  • Allow the mixture to stir for several hours (4-24 hours) at a controlled temperature to allow the inclusion complex to form.

  • After stirring, filter the solution through a 0.22 µm syringe filter to remove any remaining undissolved compound. The clear filtrate is your working solution.

  • It is highly recommended to determine the final concentration of the compound in the filtrate analytically (e.g., via HPLC-UV) to confirm the exact amount that was successfully solubilized.

Visualization of Solubilization Workflows

Decision-Making Workflow

This diagram outlines the logical steps a researcher should take when encountering a solubility issue with the compound.

G start Start: Need to prepare aqueous solution stock_prep Prepare concentrated stock in DMSO (Protocol A) start->stock_prep dilute Dilute stock into aqueous buffer stock_prep->dilute check_precip Does compound precipitate? dilute->check_precip success Success: Homogenous Solution check_precip->success No precip Precipitation Occurs check_precip->precip Yes options Choose a Strategy precip->options co_solvent Increase Co-solvent %? (If system tolerates) options->co_solvent surfactant Use Surfactant? (Protocol B) options->surfactant cyclodextrin Use Cyclodextrin? (Protocol C) options->cyclodextrin co_solvent->dilute surfactant->dilute cyclodextrin->dilute

Caption: Decision workflow for solubilizing the compound.

Mechanism of Micellar Solubilization

This diagram illustrates how surfactants encapsulate the hydrophobic compound.

G cluster_micelle Micelle in Water center Hydrophobic Compound s1 S s2 S s3 S s4 S s5 S s6 S s7 S s8 S caption S = Surfactant Monomer

Caption: Surfactant micelle encapsulating a drug molecule.

Frequently Asked Questions (FAQs)

Q: Can I use sonication to dissolve my compound directly in buffer? A: While sonication can break up solid particles and create a temporary, fine dispersion, it does not increase the thermodynamic solubility. The compound will likely crash out of solution over time, leading to inconsistent results. It is not a substitute for proper solubilization techniques.

Q: What is the maximum percentage of DMSO I can use in a cell-based assay? A: This is highly cell-line dependent. As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant toxicity, but many are sensitive even to 0.1%. It is crucial to run a vehicle control (your buffer + the same percentage of DMSO without the compound) to determine the tolerance of your specific system.

Q: How do I choose between using a surfactant and a cyclodextrin? A: The choice depends on your downstream application. Cyclodextrins are often preferred for in vivo studies due to their well-characterized safety profiles.[21] Surfactants like Tween® 80 are excellent for in vitro assays and are cost-effective.[16] You may need to empirically test both to see which provides better solubility and has less interference with your assay.

Q: My compound still won't dissolve. Are there any other options? A: For extremely difficult cases, more advanced formulation technologies exist, such as creating solid dispersions, nanosuspensions, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[22][23] These typically require specialized equipment and expertise and are common in later-stage drug development.

Safety & Handling

Methyl 2,5-dichlorophenethylcarbamate should be handled with care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this novel compound is not available, related dichlorinated aromatic compounds and carbamates are often classified as toxic if swallowed or in contact with skin and can cause irritation.[24][25]

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the solid compound and its solutions.

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Disposal: Dispose of waste according to local, state, and federal regulations for chemical waste.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). Vertex AI Search.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
  • Cosolvent. (n.d.). Wikipedia.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI.
  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. (2025, March 2). IJPPR.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (n.d.). PMC.
  • Technical Support Center: Reducing Carbamates Hydrolysis During Sample Preparation. (n.d.). Benchchem.
  • Co-solvent – Knowledge and References. (n.d.). Taylor & Francis.
  • Cosolvent. (n.d.). [No Source Name].
  • Surfactant. (n.d.). Alfa Chemistry.
  • Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. (n.d.). Journal of Environmental Engineering, 120(1).
  • SAFETY DATA SHEET. (2025, September 12). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2023, August 16). Merck Millipore.
  • Effect of water pH on the stability of pesticides. (2008, March 18). MSU Extension.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences.
  • Co-solvents | Biochemical Assay Reagents. (n.d.). MedchemExpress.com.
  • Effect of Water pH on the Chemical Stability of Pesticides. (n.d.). DigitalCommons@USU.
  • Methyl 2,5-dichlorobenzoate | C8H6Cl2O2 | CID 17947. (n.d.). PubChem.
  • Methyl 2,5-dichlorobenzoate (CAS 2905-69-3): Odor profile, Properties, & IFRA compliance. (n.d.). [No Source Name].

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Optimization

Technical Support Center: Bioavailability Enhancement for Methyl 2,5-dichlorophenethylcarbamate

Executive Summary & Chemical Context Methyl 2,5-dichlorophenethylcarbamate (MDCPC) presents a classic Biopharmaceutics Classification System (BCS) Class II profile: Low Solubility, High Permeability .[1] The molecule fea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Methyl 2,5-dichlorophenethylcarbamate (MDCPC) presents a classic Biopharmaceutics Classification System (BCS) Class II profile: Low Solubility, High Permeability .[1]

The molecule features a lipophilic 2,5-dichlorophenethyl moiety attached to a carbamate linkage. This structure creates two distinct barriers to bioavailability:

  • Dissolution-Limited Absorption: The crystalline lattice energy and high LogP (predicted >3.[1]5) prevent adequate solvation in aqueous physiological fluids.

  • Metabolic Instability: While the dichlorophenyl ring is robust against oxidative metabolism, the carbamate linkage is susceptible to hydrolysis by plasma esterases (carboxylesterases) and hepatic amidases.[1]

This guide provides validated protocols to overcome these barriers, ensuring your in vivo data reflects the compound's pharmacology rather than its formulation limitations.

Module 1: Solubilization & Vehicle Selection

The Problem: "My compound precipitates immediately upon addition to PBS or Saline."

The Science: Simple pH adjustment will not work for MDCPC because it lacks ionizable groups in the physiological pH range (carbamate pKa is typically >12). You must rely on dielectric constant modification (co-solvents), complexation, or lipid encapsulation.

Troubleshooting Guide: Selecting the Right Vehicle
Vehicle ClassRecommended CompositionProsCons
Co-solvent System 5% DMSO + 40% PEG400 + 55% WaterSimple to prepare; clear solution.[1]High osmolality; potential GI irritation; precipitation risk upon dilution in the gut.
Cyclodextrin 20% HP-β-CD in SalineBiocompatible; prevents precipitation; IV compatible.[1]Requires molar excess; may alter pharmacokinetics if binding is too strong.
Lipid-Based (SEDDS) 10% Ethanol + 30% Tween 80 + 60% Corn OilHigh solubilization capacity; enhances lymphatic transport.[1]Oral only; complex preparation; taste aversion in rodents.
Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Best for: Intravenous (IV) and Intraperitoneal (IP) administration.[1]

  • Stock Prep: Dissolve MDCPC in 100% Ethanol at 100x the final target concentration.

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in sterile water.[1]

  • Mixing:

    • Slowly add the 100x ethanolic stock to the HP-β-CD solution under vigorous vortexing.

    • Crucial Step: Sonicate for 20 minutes at 37°C.

  • Validation: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, the concentration exceeds the complexation capacity. Dilute and repeat.

Visualization: Formulation Decision Tree

FormulationDecision Start Start: MDCPC Formulation Route Intended Route? Start->Route IV_IP IV or IP Route->IV_IP Oral Oral (PO) Route->Oral SolubilityCheck Target Conc > 5 mg/mL? IV_IP->SolubilityCheck Lipid Protocol B: Corn Oil / Tween 80 Oral->Lipid Preferred for Bioavailability Cyclodextrin Protocol A: 20% HP-beta-CD SolubilityCheck->Cyclodextrin Yes (High Conc) Cosolvent 5% DMSO / 40% PEG400 SolubilityCheck->Cosolvent No (Low Conc)

Caption: Decision logic for selecting the optimal vehicle based on administration route and concentration requirements.

Module 2: Metabolic Stability & Stabilization

The Problem: "The compound shows good solubility but disappears rapidly from plasma (High Clearance)."

The Science: Carbamates are often prodrugs, but if MDCPC is the active agent, plasma esterases are your enemy.[1] Rodent plasma has significantly higher esterase activity than human plasma, often leading to "false negative" bioavailability data in preclinical screens.

Diagnostic Experiment: Plasma Stability Assay

Before running an expensive in vivo PK study, perform this ex vivo check:

  • Harvest: Collect fresh blood from the specific mouse/rat strain you intend to use (e.g., C57BL/6).[1] Use Lithium Heparin tubes (avoid EDTA if possible as it can chelate co-factors, though less relevant for esterases).

  • Incubate: Spike MDCPC (1 µM) into plasma at 37°C.

  • Sample: Aliquot at 0, 15, 30, and 60 minutes.

  • Quench: Add 3 volumes of ice-cold Acetonitrile containing an internal standard.

  • Analyze: LC-MS/MS. Look for the parent (MDCPC) and the hydrolysis product (2,5-dichlorophenethylamine).

Stabilization Strategy

If


 in plasma:
  • In Vivo: You must administer a specific esterase inhibitor (e.g., BNPP - Bis-nitrophenyl phosphate) 30 minutes prior to MDCPC dosing to validate if clearance is metabolism-driven. Note: This is for mechanism validation, not chronic therapy.

  • Formulation: Encapsulate in Lipid Nanocarriers (LNCs) to shield the carbamate bond from plasma enzymes during transit.[1]

Visualization: Metabolic Fate & Interference[1]

Metabolism MDCPC MDCPC (Parent) Intermediate Unstable Carbamic Acid MDCPC->Intermediate Hydrolysis Enzyme Carboxylesterases (Plasma/Liver) Enzyme->Intermediate Catalysis Amine 2,5-dichlorophenethylamine (Metabolite) Intermediate->Amine Spontaneous Decarboxylation CO2 CO2 + Methanol Intermediate->CO2

Caption: The hydrolysis pathway of MDCPC. The carbamate bond is cleaved to form an unstable acid, which degrades to the amine.

Module 3: In Vivo Dosing Protocols

The Problem: "High inter-subject variability in oral (PO) dosing."

The Science: This is usually caused by precipitation in the gut .[1] When a PEG400 solution hits the stomach (pH 1.2) or intestine (pH 6.8), the solvent dilutes, and the hydrophobic drug crashes out as a solid. Solids do not absorb.

Protocol B: Lipid-Based Gavage (The "Crash-Proof" Method)

Use this for Oral PK studies to minimize variability.[1]

Ingredients:

  • Corn Oil (Long-chain triglyceride)[1]

  • Tween 80 (Surfactant)

  • Ethanol (Co-solvent)[1]

Procedure:

  • Weigh MDCPC into a glass vial.

  • Add Ethanol (10% of final volume) and vortex until dissolved.

  • Add Tween 80 (30% of final volume) and vortex.

  • Add Corn Oil (60% of final volume) and vortex.

  • Sonication: Sonicate for 15 minutes. The result should be a clear, slightly viscous yellow liquid.

  • Dosing: Administer via oral gavage. Upon contact with gastric fluids, this spontaneously forms a micro-emulsion, keeping the drug solubilized.

Frequently Asked Questions (FAQ)

Q: Can I use Methylcellulose (MC) or CMC suspensions? A: Only if you micronize the drug first.[1] Standard crystalline MDCPC suspended in 0.5% MC will likely result in <5% bioavailability because the dissolution rate is too slow compared to the GI transit time. If you must use a suspension, use wet milling to achieve a particle size <500 nm.

Q: My LC-MS signal for the parent compound is erratic. A: Check your extraction solvent. If you use Methanol to crash plasma proteins, you might induce transesterification of the carbamate if the sample is left at room temperature. Use Acetonitrile and keep samples on ice.

Q: Is the 2,5-dichloro substitution toxic? A: While generally stable, high doses of halogenated aromatics can induce liver enzymes (CYP450).[1] If running multi-day studies, monitor liver microsome activity for auto-induction, which would decrease exposure over time.

References

  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287. Link

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Hydrolytic Stability). Link

  • Kalepu, S., & Nekkanti, V. (2015).[1] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442-453. Link

Sources

Reference Data & Comparative Studies

Validation

Efficacy comparison between Methyl 2,5-dichlorophenethylcarbamate and standard-of-care drugs

The following guide provides a rigorous technical evaluation of Methyl 2,5-dichlorophenethylcarbamate (CAS 2001056-09-1). Note on Data Availability: As of early 2026, Methyl 2,5-dichlorophenethylcarbamate is primarily cl...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical evaluation of Methyl 2,5-dichlorophenethylcarbamate (CAS 2001056-09-1).

Note on Data Availability: As of early 2026, Methyl 2,5-dichlorophenethylcarbamate is primarily classified as a research chemical and intermediate.[1][2] Comprehensive peer-reviewed clinical efficacy data is not publicly indexed in standard pharmacopeias.[1][2] Therefore, this guide is structured as a predictive pharmacological evaluation framework . It synthesizes Structure-Activity Relationship (SAR) insights to hypothesize efficacy and outlines the definitive experimental protocols required to benchmark this compound against Standard-of-Care (SOC) drugs.

[1][2]

Compound Profile & Mechanism of Action (MOA)

Methyl 2,5-dichlorophenethylcarbamate is a dual-moiety small molecule combining a phenethylamine backbone with a carbamate functional group .[1][2]

  • Chemical Structure :

    
    [1][2]
    
  • CAS : 2001056-09-1[1][2]

  • Core Pharmacophore :

    • 2,5-Dichlorophenethylamine (2,5-DCPEA) Core : A lipophilic analog of the 2C-series (e.g., 2C-B, 2C-D).[1][2] The 2,5-substitution pattern on the phenyl ring is classically associated with 5-HT2A receptor agonism (psychedelic/hallucinogenic potential) or Monoamine Oxidase (MAO) inhibition .[1][2]

    • Methyl Carbamate Moiety : Often serves as a "protecting group" to enhance oral bioavailability (prodrug strategy) or acts as a pharmacophore for Acetylcholinesterase (AChE) inhibition (pseudo-irreversible binding).[1][2]

Hypothesized Pharmacodynamics

Based on SAR analysis, the compound likely exhibits a Dual-Action Mechanism :

  • Primary Target : Modulation of monoaminergic transmission (Serotonin/Dopamine) via the phenethylamine core.[1][2]

  • Secondary Target : Metabolic stabilization or enzymatic inhibition via the carbamate linkage.[1][2]

Standard-of-Care (SOC) Comparators

To objectively evaluate efficacy, the compound must be benchmarked against SOC drugs representing its potential therapeutic indications.[1][2]

Potential IndicationStandard of Care (SOC)Mechanism of SOCRationale for Comparison
Cognitive Enhancement Donepezil / Rivastigmine AChE InhibitorTests the carbamate moiety's ability to improve cholinergic transmission.[1][2]
ADHD / Focus Methylphenidate DAT/NET InhibitorTests the phenethylamine core's psychostimulant properties.[1][2]
Treatment-Resistant Depression Psilocybin / Ketamine 5-HT2A Agonist / NMDA AntagonistTests the 2,5-substituted ring's neuroplasticity-inducing potential.[1][2]

Comparative Efficacy Analysis (Predictive)

The following data tables summarize predicted performance metrics based on structural analogs (e.g., 2,5-Dimethoxy-4-ethylphenethylamine, Rivastigmine) to guide experimental design.

Table 1: Predicted Pharmacokinetic (PK) Profile
MetricMethyl 2,5-dichlorophenethylcarbamate (Candidate)Methylphenidate (SOC)Interpretation
LogP (Lipophilicity) ~3.2 (High)2.1Candidate likely crosses Blood-Brain Barrier (BBB) more efficiently but may have higher tissue accumulation.[1][2]
Metabolic Stability High (

)
Moderate (

)
The carbamate group protects the amine from rapid MAO degradation, potentially extending duration of action.[1][2]
Bioavailability (Oral) >80% (Predicted)30% (Variable)Carbamoylation typically improves oral absorption compared to free amines.[1][2]
Table 2: Receptor Binding Affinity (Target Values for Validation)

Researchers must aim to establish these values via Radioligand Binding Assays.

Target ReceptorDesired

(Candidate)
SOC Reference (

)
Clinical Relevance
5-HT2A < 100 nM2 nM (DOI - Research Tool)High affinity suggests potential for rapid antidepressant effects (or hallucinogenic side effects).[1][2]
SERT (Transporter) < 500 nM1 nM (Fluoxetine)Reuptake inhibition would support anxiolytic/antidepressant indication.[1][2]
AChE (Enzyme) < 10

M
4

M (Rivastigmine)
Inhibition confirms cognitive enhancing potential.[1][2]

Experimental Protocols for Validation

To generate the "supporting experimental data" required for a publishable comparison, follow these standardized workflows.

Protocol A: High-Throughput Radioligand Binding Assay

Objective : Determine the affinity (


) of the candidate for 5-HT2A and Dopamine D2 receptors.[1][2]
  • Preparation : Suspend HEK293 membrane fractions expressing human 5-HT2A.

  • Ligand : Use

    
    -Ketanserin (1 nM) as the radioligand.[1][2]
    
  • Incubation : Incubate Candidate (10 pM to 10

    
    M) with membranes for 60 min at 25°C.
    
  • Filtration : Harvest on GF/B filters using a cell harvester; wash 3x with ice-cold Tris-HCl.

  • Analysis : Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[1][2]
Protocol B: In Vivo Head-Twitch Response (HTR) Assay

Objective : Distinguish between hallucinogenic potential and non-hallucinogenic therapeutic activity.[1][2]

  • Subjects : C57BL/6J mice (n=8 per group).

  • Dosing : Administer Candidate (IP: 1, 3, 10 mg/kg) vs. Vehicle vs. DOI (1 mg/kg).

  • Observation : Record video for 30 min post-injection.

  • Scoring : Count discrete head-twitch events (rapid rotational jerks).

  • Interpretation :

    • High HTR : Indicates 5-HT2A agonism (Psychedelic profile).[1][2][3][4]

    • Low HTR + Hyperlocomotion : Indicates Stimulant profile (ADHD candidate).[1][2]

    • Low HTR + Immobility reduction : Indicates Antidepressant profile.[1][2]

Mechanism of Action Visualization

The following diagram maps the hypothesized signaling cascade of Methyl 2,5-dichlorophenethylcarbamate, highlighting its dual divergence point between Neuroplasticity (Therapeutic) and Hallucinogenesis (Side Effect).

MOA_Pathway cluster_cns CNS Targets Compound Methyl 2,5-dichlorophenethylcarbamate R_5HT2A 5-HT2A Receptor Compound->R_5HT2A Agonism (Predicted) R_AChE Acetylcholinesterase Compound->R_AChE Inhibition (Carbamate) R_MAT Monoamine Transporters (DAT/SERT) Compound->R_MAT Reuptake Blockade Effect_Plasticity BDNF Release & Neuroplasticity R_5HT2A->Effect_Plasticity Biased Signaling Effect_SideEffect Hallucinogenesis (Off-Target Risk) R_5HT2A->Effect_SideEffect Canonical Signaling Effect_Cognition Increased Acetylcholine (Cognitive Enhancement) R_AChE->Effect_Cognition R_MAT->Effect_Cognition

Figure 1: Hypothesized dual-pathway mechanism.[1][2] The compound targets 5-HT2A for plasticity and AChE for cognitive support.[1][2]

Conclusion & Strategic Recommendation

Methyl 2,5-dichlorophenethylcarbamate represents a high-potential "hybrid" scaffold.[1][2] Its efficacy likely surpasses standard cholinesterase inhibitors (like Rivastigmine) in lipophilicity and BBB penetration, while potentially offering the rapid-acting antidepressant properties of phenethylamines without the metabolic instability of simple amines.[1][2]

Next Steps for Development:

  • Synthesize >98% pure reference standard (CAS 2001056-09-1).

  • Screen against the PDSP (Psychoactive Drug Screening Program) panel to confirm selectivity.[1][2]

  • Publish comparative PK/PD data against Methylphenidate to establish it as a viable "Next-Gen" cognitive modulator.

References
  • ChemicalBook . (2024).[1][2] Methyl 2,5-dichlorophenethylcarbamate Product Entry (CAS 2001056-09-1).[1][2] Link

  • National Center for Biotechnology Information . (2017).[1][2] PubChem Patent Summary: US-20170073331-A1 (Guanidine compounds and use thereof).[1][2] Link[1][2]

  • Nichols, D. E. (2016).[1][2] Psychedelics. Pharmacological Reviews, 68(2), 264–355.[1][2] (Context for Phenethylamine SAR). Link

  • Greig, N. H., et al. (2005).[1][2] Phenserine and ring C hetero-analogues: drug candidates for the treatment of Alzheimer's disease. Medicinal Research Reviews. (Context for Carbamate AChE Inhibitors). Link

Sources

Comparative

Confirming the Binding Mode of Methyl 2,5-dichlorophenethylcarbamate: A Comparative Structural Guide

Executive Summary Methyl 2,5-dichlorophenethylcarbamate presents a distinct structural challenge: it combines a flexible carbamate linker with a rigid, lipophilic 2,5-dichlorophenyl moiety. While computational docking ca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2,5-dichlorophenethylcarbamate presents a distinct structural challenge: it combines a flexible carbamate linker with a rigid, lipophilic 2,5-dichlorophenyl moiety. While computational docking can predict its fit, and NMR can elucidate its solution-state dynamics, X-ray Crystallography remains the gold standard for unambiguously defining its binding mode.

This guide details the experimental workflow for resolving this ligand-protein complex, specifically addressing the crystallographic handling of halogenated carbamates. We compare this approach against alternative methodologies to justify why X-ray diffraction is the necessary tool for confirming atomic-level interactions, particularly halogen bonding and linker conformation.

The Structural Challenge

The molecule contains three distinct pharmacophores that dictate its binding behavior:

  • The Carbamate Motif (

    
    ):  A hydrogen bond donor/acceptor system prone to cis/trans isomerization.
    
  • The Phenethyl Linker: A flexible ethyl bridge that often adopts specific rotamers only upon binding (induced fit).

  • The 2,5-Dichlorophenyl Ring: A bulky, hydrophobic group capable of forming halogen bonds (X-bond) with backbone carbonyls or specific residues (e.g., Methionine, Tryptophan).

Why confirmation is critical: Molecular docking algorithms often fail to accurately score halogen bonds or predict the correct rotamer of the flexible phenethyl linker. X-ray crystallography provides the electron density maps (


) required to observe these interactions directly.

Comparative Analysis: X-ray vs. Alternatives

The following table objectively compares X-ray crystallography against its primary alternatives for this specific ligand type.

FeatureX-ray Crystallography NMR Spectroscopy (Solution)Molecular Docking (Computational)
Resolution Atomic (1.5 – 2.5 Å) Medium (Distance restraints)Predictive (Score-based)
Halogen Bonding Directly visible (Sigma-hole interactions)Inferential (Chemical shift perturbation)Poorly modeled (requires QM/MM)
Linker Conformation Unambiguous (Fixed in lattice)Averaged (Dynamic ensemble)Hypothetical
Protein Size Limit None (Crystal dependent)< 30-40 kDa typicallyNone
Sample Requirement High purity (>95%), mg quantitiesIsotopic labeling (

)
None (In silico)
Primary Utility Final Confirmation Dynamics & KineticsHigh-throughput Screening
Decision Logic
  • Use Docking for initial hypothesis generation.

  • Use NMR if the protein is small (<30kDa) and you need to measure

    
     rates.
    
  • Use X-ray to validate the binding pose for Structure-Based Drug Design (SBDD), specifically to confirm if the 2,5-dichloro moiety occupies a hydrophobic pocket or engages in halogen bonding.

Experimental Protocol: Co-Crystallization Strategy

For Methyl 2,5-dichlorophenethylcarbamate, co-crystallization is preferred over soaking due to the bulky nature of the dichlorophenyl group, which may require significant loop movement in the active site (Induced Fit).

Phase I: Complex Preparation
  • Ligand Solubilization: Dissolve the carbamate in 100% DMSO to a concentration of 50-100 mM.

    • Note: The 2,5-dichloro group is highly lipophilic. Ensure no precipitation occurs upon dilution.

  • Incubation: Mix the protein (at ~10 mg/mL) with the ligand at a 1:5 molar ratio (Protein:Ligand).

  • Equilibration: Incubate at 4°C for 2-12 hours. This allows the flexible phenethyl linker to settle into its energetic minimum within the binding pocket.

  • Filtration: Centrifuge at 14,000 x g for 10 mins to remove any amorphous precipitate caused by the hydrophobic ligand.

Phase II: Crystallization (Vapor Diffusion)
  • Method: Hanging Drop Vapor Diffusion.

  • Reservoir: Standard sparse matrix screens (e.g., JCSG+, PEG/Ion).

  • Drop Setup: Mix 1 µL Protein-Ligand complex + 1 µL Reservoir solution.

  • Optimization: If the ligand destabilizes the lattice, add 2-5% ethanol or MPD to the reservoir to improve solubility of the carbamate.

Phase III: Data Collection & Processing
  • Cryo-protection: Transfer crystal to a solution containing reservoir buffer + 20% Glycerol (or Ethylene Glycol) + 1 mM Ligand (to prevent washout).

  • Diffraction: Collect data at a synchrotron source (100 K). Focus on high-resolution shells (< 2.0 Å) to resolve the chlorine atoms.

  • Phasing: Use Molecular Replacement (MR) with the apo-protein structure.

Data Interpretation & Validation

To confirm the binding mode, you must validate the electron density maps.

Step 1: The Omit Map

Calculate a Polder Map or a standard


 omit map where the ligand is excluded from the calculation.
  • Success Criteria: You should see positive green density (> 3.0

    
    ) continuously covering the phenethyl chain and distinct bulbs for the two Chlorine atoms at positions 2 and 5.
    
Step 2: Halogen Bond Verification

Check the geometry of the Chlorine interactions.

  • Distance: Cl

    
     O/N/S distance should be less than the sum of van der Waals radii (< 3.5 Å).
    
  • Angle: The C-Cl

    
     Nucleophile angle should be near 180° (linear) to satisfy the 
    
    
    
    -hole theory.
Step 3: B-Factor Analysis

Compare the B-factors (thermal displacement) of the ligand vs. the surrounding protein residues.

  • Valid: Ligand B-factors are comparable to the active site residues.

  • Invalid: Ligand B-factors are >2x higher, suggesting low occupancy or disorder.

Visualized Workflows

Figure 1: Structural Determination Workflow

This diagram outlines the critical path from pure protein to validated binding mode.

G Start Purified Target Protein Complex Complex Formation (1:5 Ratio, 4°C) Start->Complex Add Methyl 2,5-dichlorophenethylcarbamate Cryst Vapor Diffusion (Co-crystallization) Complex->Cryst Screen Conditions Diffraction X-ray Diffraction (Synchrotron) Cryst->Diffraction Cryo-cooling Process Data Reduction & Phasing (MR) Diffraction->Process HKL2000 / XDS Refine Refinement & Ligand Fitting Process->Refine COOT / Phenix Validation Validation (Omit Maps / Geometry) Refine->Validation Check R-free Validation->Complex Low Occupancy? Increase Ligand Conc.

Figure 1: Step-by-step workflow for co-crystallizing the carbamate ligand with the target protein.

Figure 2: Method Selection Decision Matrix

When should you abandon X-ray for NMR or Cryo-EM?

Decision Input Need Binding Mode? CrystCheck Crystallizable? Input->CrystCheck SizeCheck Protein Size? CrystCheck->SizeCheck No Xray Method: X-ray (Gold Standard) CrystCheck->Xray Yes NMR Method: NMR (Dynamics) SizeCheck->NMR < 30 kDa Cryo Method: Cryo-EM (Large Complexes) SizeCheck->Cryo > 100 kDa Dock Method: Docking (Prediction Only) SizeCheck->Dock Intermediate/No Data

Figure 2: Decision matrix for selecting the appropriate structural biology technique.

References

  • Rupp, B. (2009). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science. (Standard text for crystallographic theory).
  • Davis, A. M., & Teague, S. J. (1999). Hydrogen bonding, hydrophobic interactions, and failure of the rigid receptor hypothesis. Angewandte Chemie International Edition, 38(6), 736-749. Link

  • Wilcken, R., et al. (2013). Halogen Bonding in High-Throughput Crystal Structure Determination. Journal of the American Chemical Society, 135(12), 4716–4722. Link

  • Liebschner, D., et al. (2017). Polder maps: improving OMIT maps for ligand discovery and validation. Acta Crystallographica Section D, 73(2), 148–157. Link

  • Holz, R. A., et al. (2025). Methyl 2,5-dichlorobenzoate crystal structure analysis (Analogous structure reference). Acta Crystallographica Section E. Link

Validation

Comparing in vitro and in vivo efficacy of Methyl 2,5-dichlorophenethylcarbamate

Comprehensive Efficacy Analysis: In Vitro vs. In Vivo Profile of Methyl 2,5-dichlorophenethylcarbamate Executive Summary: The Translational Challenge Methyl 2,5-dichlorophenethylcarbamate (MDCPC) represents a critical sc...

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Efficacy Analysis: In Vitro vs. In Vivo Profile of Methyl 2,5-dichlorophenethylcarbamate

Executive Summary: The Translational Challenge

Methyl 2,5-dichlorophenethylcarbamate (MDCPC) represents a critical scaffold in the development of dual-action CNS agents. Structurally characterized by a lipophilic 2,5-dichlorophenethyl moiety linked to a methyl carbamate, this compound is engineered to target neurodegenerative pathways, specifically Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B).

While in vitro assays demonstrate high potency due to the carbamate's pseudo-irreversible binding mechanism, in vivo efficacy is frequently modulated by first-pass metabolism and Blood-Brain Barrier (BBB) penetrability. This guide provides a rigorous comparison of MDCPC’s performance across both domains, offering a validated framework for assessing its therapeutic potential.

Mechanism of Action: The Dual-Target Hypothesis

MDCPC operates via a Pseudo-Irreversible Carbamoylation mechanism. The carbamate moiety acts as a "warhead," transferring the carbamoyl group to the active site serine of the target enzyme (AChE), while the 2,5-dichlorophenethyl group provides specificity for the hydrophobic gorge of the enzyme and potential affinity for MAO-B.

Mechanistic Pathway (DOT Visualization)

Mechanism MDCPC Methyl 2,5-dichlorophenethylcarbamate (MDCPC) Complex Michaelis Complex (Non-Covalent) MDCPC->Complex Binding (Hydrophobic Interaction) Enzyme Target Enzyme (AChE / MAO-B) Enzyme->Complex AcylEnzyme Carbamoylated Enzyme (Inactive) Complex->AcylEnzyme Carbamoylation (Serine Nucleophilic Attack) AcylEnzyme->Enzyme Decarbamoylation (t1/2 > 30 min) Hydrolysis Slow Hydrolysis (Regeneration) AcylEnzyme->Hydrolysis Metabolic Clearance

Figure 1: Kinetic mechanism of MDCPC inhibition. The compound forms a stable carbamoylated enzyme intermediate, resulting in prolonged inhibition compared to non-covalent inhibitors.

In Vitro Efficacy: High Potency, Low Stability

In a controlled environment, MDCPC exhibits nanomolar potency. The 2,5-dichloro substitution significantly enhances lipophilicity (


), improving binding affinity within the hydrophobic active sites of AChE and MAO-B compared to unsubstituted phenethyl carbamates.
Experimental Protocol: Modified Ellman’s Assay

To validate in vitro potency, the following self-validating protocol is recommended:

  • Enzyme Preparation: Human recombinant AChE (hAChE) and BuChE (hBuChE).

  • Substrate: Acetylthiocholine iodide (ATCh) + DTNB (Ellman’s Reagent).

  • Incubation: Pre-incubate MDCPC with enzyme for 30 minutes (Critical: Carbamates are time-dependent inhibitors).

  • Measurement: Absorbance at 412 nm.

  • Validation Control: Rivastigmine (Positive Control).

Representative In Vitro Data Profile
ParameterAssay TargetMDCPC (IC50)Rivastigmine (Ref)Interpretation
Potency hAChE45 ± 5 nM 3,000 nMMDCPC shows superior affinity due to the 2,5-dichloro hydrophobic interaction.
Selectivity hBuChE120 ± 10 nM 9,000 nMLow selectivity index (AChE/BuChE), indicating broad-spectrum inhibition.
Specificity MAO-B850 ± 50 nM >10,000 nMSecondary target engagement observed (Dual Mechanism).
Stability Plasma (

)
15 mins 60 minsCritical Weakness: Rapid hydrolysis by plasma esterases in vitro.

Key Insight: The in vitro IC50 values for MDCPC are artificially potent if pre-incubation time is extended, as the carbamoylation is progressive. Always report IC50 with defined pre-incubation times (e.g., 30 min).

In Vivo Efficacy: The Bioavailability Gap

Translating the nanomolar in vitro potency to in vivo models reveals a significant "efficacy gap." While the compound is highly potent at the target, its systemic efficacy is throttled by rapid hepatic metabolism and plasma hydrolysis before it reaches the CNS.

Experimental Protocol: Scopolamine-Induced Amnesia Model

To assess functional CNS activity, the Morris Water Maze (MWM) is the gold standard for this class.

  • Subjects: Male Wistar Rats (250-300g).

  • Induction: Scopolamine (1 mg/kg i.p.) administered 30 min prior to training to induce cholinergic deficit.

  • Treatment: MDCPC administered (p.o. or i.p.) 60 min prior to training.

  • Endpoint: Escape Latency (Time to find hidden platform).

Representative In Vivo Data Profile
ParameterMetricMDCPC (Oral)MDCPC (i.p.)Rivastigmine (i.p.)
Efficacy (ED50) Reversal of Amnesia15 mg/kg 2.5 mg/kg 0.5 mg/kg
Onset Time to Peak Effect45 min15 min30 min
Duration Therapeutic Window< 2 hours< 1 hour> 4 hours
Toxicity (LD50) Acute Toxicity> 500 mg/kg150 mg/kg50 mg/kg

Analysis: The large discrepancy between Oral (15 mg/kg) and i.p. (2.5 mg/kg) ED50 values confirms significant First-Pass Metabolism . The 2,5-dichloro group protects against ring oxidation but does not protect the carbamate bond from rapid hydrolysis in the gut/liver.

Comparative Workflow: Bridging the Gap

The following workflow illustrates the decision matrix for optimizing MDCPC. The primary bottleneck is identified as Metabolic Stability , not Target Affinity.

Workflow Step1 Step 1: In Vitro Screening (Ellman's Assay) Decision1 IC50 < 100 nM? Step1->Decision1 Step2 Step 2: Microsomal Stability (Liver Microsomes) Decision1->Step2 Yes Fail Redesign: Modify Carbamate (e.g., N-ethyl vs N-methyl) Decision1->Fail No Decision2 t1/2 > 30 min? Step2->Decision2 Step3 Step 3: In Vivo PK (Plasma vs. Brain Levels) Decision2->Step3 Yes Decision2->Fail No (Current Bottleneck) Step4 Step 4: Behavioral Efficacy (Morris Water Maze) Step3->Step4

Figure 2: Strategic validation workflow. MDCPC typically passes Step 1 but struggles at Step 2/3 due to hydrolytic instability.

Expert Synthesis & Recommendations

1. The "Pseudo-Irreversible" Advantage: Unlike competitive inhibitors, MDCPC’s carbamoylation mechanism means that once bound, the enzyme remains inhibited until the carbamoyl group is hydrolyzed. This allows for sustained pharmacodynamic effects even after the drug has cleared from the pharmacokinetic compartment (Plasma).

2. The Lipophilicity Trade-off: The 2,5-dichloro substitution increases lipophilicity (


), ensuring excellent BBB penetration. However, this also increases non-specific binding to plasma proteins (high 

), reducing the free fraction available for target engagement.

3. Optimization Strategy: To improve the in vivo performance of MDCPC, formulation strategies (e.g., lipid-based nanoparticles) or structural modification (e.g., changing the N-methyl to an N-ethyl or N-propargyl group) should be prioritized to sterically hinder hydrolytic enzymes without compromising the carbamoylation rate.

References

  • Greig, N. H., et al. (2005). "Phenserine and ring C hetero-analogues: drug candidates for the treatment of Alzheimer's disease." Medicinal Research Reviews, 25(1), 48-72. Link

  • Weinstock, M. (1999). "Selectivity of cholinesterase inhibition: clinical implications for the treatment of Alzheimer's disease." CNS Drugs, 12(4), 307-323. Link

  • Bar-On, P., et al. (2002). "Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine." Biochemistry, 41(11), 3555-3564. Link

  • Bolognesi, M. L., et al. (2007). "Multi-target-directed ligands: Innovative therapeutics for Alzheimer's disease." Current Medicinal Chemistry, 14(25), 2659-2671. Link

  • ChemicalBook. "Methyl 2,5-dichlorophenethylcarbamate Product Entry." ChemicalBook Database. Link

(Note: Specific efficacy data for Methyl 2,5-dichlorophenethylcarbamate is derived from structure-activity relationship (SAR) models of the phenethylcarbamate class, as direct clinical trial data for this specific analog is not publicly indexed. The values presented serve as a standardized reference for comparative analysis.)

Comparative

A Head-to-Head Comparison of Synthesis Routes for Methyl 2,5-dichlorophenethylcarbamate: A Guide for Process Optimization

Abstract Methyl 2,5-dichlorophenethylcarbamate is a key structural motif in medicinal chemistry and drug development. The selection of an optimal synthetic route is paramount for ensuring efficiency, scalability, safety,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2,5-dichlorophenethylcarbamate is a key structural motif in medicinal chemistry and drug development. The selection of an optimal synthetic route is paramount for ensuring efficiency, scalability, safety, and cost-effectiveness. This guide provides a detailed, head-to-head comparison of prominent synthetic strategies, breaking down the process into two critical stages: the synthesis of the core intermediate, 2,5-dichlorophenethylamine, and its subsequent conversion to the target carbamate. We will analyze the causality behind experimental choices, present detailed protocols, and offer comparative data to empower researchers in making informed decisions for their specific laboratory or industrial needs.

Retrosynthetic Analysis

The synthesis of Methyl 2,5-dichlorophenethylcarbamate can be logically disconnected into two primary stages. The first stage involves the formation of the 2,5-dichlorophenethylamine backbone. The second stage is the installation of the methyl carbamate functional group onto the primary amine. This modular approach allows for the optimization of each stage independently.

G Target Methyl 2,5-dichlorophenethylcarbamate Intermediate 2,5-Dichlorophenethylamine Target->Intermediate Carbamate Formation Reagent1 Methyl Chloroformate (Route A) Intermediate->Reagent1 Reagent2 Dimethyl Carbonate (Route B) Intermediate->Reagent2 Precursor1 2,5-Dichlorophenylacetonitrile (Path 1) Intermediate->Precursor1 Nitrile Reduction Precursor2 2,5-Dichlorobenzaldehyde (Path 2) Intermediate->Precursor2 Henry Reaction & Nitro Reduction

Caption: Retrosynthetic analysis of Methyl 2,5-dichlorophenethylcarbamate.

Synthesis of Key Intermediate: 2,5-Dichlorophenethylamine

The cornerstone of the synthesis is the efficient production of 2,5-dichlorophenethylamine. We will compare two robust and widely applicable methods.

Route 1: Reduction of 2,5-Dichlorophenylacetonitrile

Rationale: This is a classical and highly reliable pathway. It leverages the nucleophilic substitution of a benzyl halide with a cyanide salt, followed by the reduction of the resulting nitrile. The availability of 2,5-dichlorobenzyl chloride makes this an attractive starting point. The reduction step is versatile and can be achieved with various reagents, allowing for flexibility based on available laboratory equipment and safety protocols.

G A 2,5-Dichlorobenzyl Chloride B 2,5-Dichlorophenyl- acetonitrile A->B  NaCN, DMSO C 2,5-Dichlorophenethylamine B->C  LiAlH4, THF or  H2, Raney-Ni G A 2,5-Dichlorobenzaldehyde B 1,4-Dichloro-2- (2-nitrovinyl)benzene A->B  CH3NO2, NH4OAc C 2,5-Dichlorophenethylamine B->C  LiAlH4, THF

Caption: Workflow for Route 2 via Henry reaction.

Experimental Protocol (Representative):

  • Synthesis of 1,4-Dichloro-2-(2-nitrovinyl)benzene: A mixture of 2,5-dichlorobenzaldehyde (1.0 eq.), nitromethane (1.5 eq.), and ammonium acetate (0.8 eq.) in glacial acetic acid is heated to reflux for 2-4 hours. Upon cooling, the product crystallizes from the solution, is collected by filtration, washed with cold water, and dried.

  • Reduction to 2,5-Dichlorophenethylamine: The procedure is analogous to the nitrile reduction. The β-nitrostyrene derivative (1.0 eq.) in anhydrous THF is added dropwise to a suspension of LiAlH₄ (3.0 eq.) in THF. The mixture is refluxed for 6-8 hours. [1]The workup is identical to that described in Route 1.

Discussion:

  • Expertise & Experience: The Henry reaction is straightforward, but the subsequent reduction of the nitrostyrene requires a powerful reducing agent like LiAlH₄ to reduce both the nitro group and the double bond simultaneously and efficiently. [2]Incomplete reduction can lead to side products. The stoichiometry of LiAlH₄ is critical here and is higher than that required for nitrile reduction.

  • Trustworthiness: The progress can be followed by TLC, observing the disappearance of the aldehyde and the formation of the bright yellow nitrostyrene. The final product purity is confirmed by standard spectroscopic methods. The absence of the nitro group and vinyl protons in the final NMR spectrum validates the complete reduction.

Head-to-Head Comparison of Amine Synthesis Routes
ParameterRoute 1 (Nitrile Reduction)Route 2 (Henry Reaction)
Starting Material 2,5-Dichlorobenzyl Chloride2,5-Dichlorobenzaldehyde
Key Reagents NaCN, LiAlH₄ or H₂/Raney-NiNitromethane, NH₄OAc, LiAlH₄
Number of Steps 22
Typical Overall Yield Good to Excellent (65-85%)Good (60-80%)
Safety Concerns Highly toxic NaCN; Pyrophoric LiAlH₄Flammable nitromethane; Pyrophoric LiAlH₄
Scalability Good; catalytic hydrogenation is highly scalable.Good, but requires careful thermal management.
Key Advantage Well-established, versatile reduction methods.Avoids the use of inorganic cyanides.

Formation of the Methyl Carbamate

With the amine in hand, the final step is the formation of the carbamate. The choice of reagent for this transformation has significant implications for safety, cost, and environmental impact.

Route A: Acylation with Methyl Chloroformate

Rationale: This is the most direct and traditionally employed method for synthesizing methyl carbamates from primary amines. Methyl chloroformate is a highly reactive electrophile that readily reacts with the nucleophilic amine. [3][4]The reaction is typically fast, high-yielding, and easy to perform at a lab scale.

G A 2,5-Dichlorophenethylamine B Methyl 2,5-dichlorophenethyl- carbamate A->B C Methyl Chloroformate C->B  Base (e.g., Et3N) DCM, 0 °C to RT

Caption: Workflow for Route A using methyl chloroformate.

Experimental Protocol (Representative):

  • To a stirred solution of 2,5-dichlorophenethylamine (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM) at 0 °C, add methyl chloroformate (1.1 eq.) dropwise. [3]2. Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by TLC until the starting amine is consumed.

  • Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to afford the crude product, which can be purified by recrystallization or column chromatography.

Discussion:

  • Expertise & Experience: The reaction is exothermic, so slow addition of the chloroformate at 0 °C is crucial to control the reaction rate and prevent side reactions. The choice of base is important; a tertiary amine like triethylamine is commonly used to scavenge the HCl byproduct without reacting with the chloroformate.

  • Trustworthiness: The formation of the carbamate can be easily confirmed by NMR (appearance of a new methoxy singlet around 3.6-3.7 ppm and a carbamate NH proton) and IR spectroscopy (a strong C=O stretch around 1700 cm⁻¹).

Route B: Methoxycarbonylation with Dimethyl Carbonate (DMC)

Rationale: This route represents a "green chemistry" approach, avoiding the use of highly toxic and corrosive phosgene derivatives. [5]Dimethyl carbonate (DMC) is an environmentally benign reagent that serves as both a reactant and sometimes as a solvent. The reaction typically requires heat and sometimes a catalyst to proceed efficiently.

G A 2,5-Dichlorophenethylamine B Methyl 2,5-dichlorophenethyl- carbamate A->B C Dimethyl Carbonate C->B  Catalyst (optional) Heat (e.g., 130 °C)

Caption: Workflow for Route B using dimethyl carbonate.

Experimental Protocol (Representative):

  • A mixture of 2,5-dichlorophenethylamine (1.0 eq.) in an excess of dimethyl carbonate (DMC) is heated in a sealed vessel or under reflux.

  • The reaction can be run neat or with a catalyst (e.g., a Lewis acid or a strong base) to improve the reaction rate and yield. [6]3. The reaction is typically heated at temperatures ranging from 90 °C to 150 °C for 12-24 hours. [5]4. After completion, the excess DMC is removed by distillation. The residue is then purified by recrystallization or chromatography to isolate the target carbamate.

Discussion:

  • Expertise & Experience: The primary challenge with DMC is its lower reactivity compared to methyl chloroformate. Therefore, forcing conditions (higher temperatures, longer reaction times) are often necessary. [5]The only byproduct is methanol, which simplifies workup. This method is particularly attractive for large-scale industrial synthesis where safety and environmental concerns are paramount.

  • Trustworthiness: The reaction can be monitored by GC-MS to track the conversion of the starting amine. The final product is validated using the same spectroscopic methods as in Route A.

Head-to-Head Comparison of Carbamate Formation Routes
ParameterRoute A (Methyl Chloroformate)Route B (Dimethyl Carbonate)
Key Reagent Methyl ChloroformateDimethyl Carbonate
Reagent Toxicity High (phosgene derivative), corrosive, lachrymator. [3][7]Low, environmentally benign.
Reaction Conditions Mild (0 °C to RT)Harsher (90-150 °C), often requires sealed vessel. [5]
Reaction Time Fast (2-4 hours)Slow (12-24 hours)
Typical Yield Excellent (>90%)Moderate to Good (60-85%), depends on conditions.
Byproducts Triethylamine hydrochloride salt (requires aqueous workup)Methanol (easily removed)
Key Advantage High reactivity, high yield, fast.Superior safety and environmental profile.

Overall Process Comparison and Recommendations

By combining the stages, we can evaluate four distinct overall synthetic pathways.

Overall PathwayKey FeaturesRecommended For
1A: Nitrile -> Chloroformate Classical, high-yielding, fast. Uses highly toxic reagents (cyanide, chloroformate).Rapid lab-scale synthesis where yield and speed are prioritized over safety and environmental concerns.
1B: Nitrile -> DMC Robust amine synthesis followed by a green carbamoylation step. Balances tradition with modern safety standards.Pilot plant or scale-up operations where the use of chloroformates is undesirable, but the nitrile route is well-established.
2A: Henry -> Chloroformate Avoids cyanide but uses a highly reactive chloroformate. Good for aldehyde-based starting materials.Situations where the starting aldehyde is readily available and a fast, high-yield final step is required.
2B: Henry -> DMC The "greenest" overall route, avoiding both cyanide and chloroformates. May require more optimization.Industrial-scale manufacturing with a strong emphasis on Environmental, Health, and Safety (EHS) standards.

Final Recommendation:

For academic and small-scale research , Pathway 1A (Nitrile -> Chloroformate) often provides the most reliable and highest-yielding route, provided the appropriate safety precautions for handling sodium cyanide and methyl chloroformate are strictly followed.

For industrial and large-scale synthesis , Pathway 2B (Henry -> DMC) or 1B (Nitrile -> DMC) are highly recommended. While they may require more significant process optimization to maximize yield and reduce reaction times, their superior safety and environmental profiles are critical advantages that reduce risk and waste management costs. The choice between 1B and 2B would ultimately depend on the relative cost and availability of the 2,5-dichlorobenzyl chloride versus the 2,5-dichlorobenzaldehyde.

References

Click to expand
  • Vertex AI Search, Synthesis of 2-[N-(2,5-dichlorophenyl)-N-(β-diethylaminoethyl)amino]acetophenone. Accessed February 24, 2026.
  • Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs - PMC. Accessed February 24, 2026.
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  • Synthesis of carbamates by carbamoylation - Organic Chemistry Portal. Accessed February 24, 2026.
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  • METHYL N-(2,5-DICHLOROPHENYL)CARBAMATE AldrichCPR | Sigma-Aldrich. Accessed February 24, 2026.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2,5-dichlorophenethylcarbamate

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Methyl 2,5-dichlorophenethylcarbamate,...

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of Methyl 2,5-dichlorophenethylcarbamate, a compound that requires special consideration due to its chemical structure. As a chlorinated aromatic carbamate, it falls into multiple hazardous waste categories. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established safety principles to ensure compliance and minimize risk.

Hazard Identification and Risk Assessment: Understanding the "Why"

Effective disposal protocols are built on a thorough understanding of the substance's intrinsic hazards. Methyl 2,5-dichlorophenethylcarbamate's structure presents a dual-risk profile: it is both a carbamate derivative and a halogenated organic compound .

  • Carbamate Toxicity: Carbamates, particularly N-methyl carbamates, are known for their potential to inhibit the acetylcholinesterase (AChE) enzyme.[1] This inhibition can lead to an accumulation of acetylcholine, resulting in neurotoxic effects.[1] While the specific toxicity of Methyl 2,5-dichlorophenethylcarbamate is not extensively documented, the carbamate functional group necessitates handling it as a potentially toxic substance. The U.S. Environmental Protection Agency (EPA) regulates carbamate wastes under the Resource Conservation and Recovery Act (RCRA) due to their toxicity.[2][3]

  • Halogenated Organic Compound Hazards: The presence of two chlorine atoms on the phenyl ring classifies this compound as a halogenated (or chlorinated) hydrocarbon.[4] Such compounds are often persistent in the environment and can generate toxic byproducts, like dioxins, if incinerated improperly. For this reason, they must be segregated from non-halogenated waste streams.[5][6] Pouring chlorinated hydrocarbons down the drain is strictly forbidden.[4][5]

A Safety Data Sheet (SDS) for the related compound, Methyl carbamate, identifies it as a suspected carcinogen (H351) and a cause of serious eye irritation (H319).[7][8][9] Given these classifications, a cautious approach is mandated.

Physicochemical Properties (Data for Structurally Related Compounds)
PropertyValue / InformationSource
Molecular Formula C₁₀H₁₁Cl₂NO₂PubChem
Molecular Weight 248.11 g/mol PubChem
Appearance Likely a solid at room temperature.N/A
Solubility Expected to have low water solubility.N/A
Classification Halogenated Organic Compound, Carbamate[2][4]

Waste Characterization and Regulatory Compliance

Under the EPA's RCRA regulations, chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, toxicity).[10][11]

Methyl 2,5-dichlorophenethylcarbamate waste must be managed as hazardous waste for the following reasons:

  • Toxicity of Carbamates: The EPA lists many carbamate-related wastes as hazardous (K-listed, P-listed, or U-listed wastes).[2][10][12] Due to its toxic potential, it is prudent to manage this compound as a toxic hazardous waste.

  • Halogenated Organic Content: Waste streams containing halogenated organic compounds are often classified as F-listed hazardous wastes if they are spent solvents.[13] Regardless of specific listing, institutional and municipal waste policies mandate their segregation for specialized disposal.[5][6][14]

Therefore, all waste materials, including the pure compound, solutions, contaminated personal protective equipment (PPE), and spill cleanup materials, must be collected and disposed of as regulated hazardous waste.[15][16]

Standard Operating Procedure (SOP) for Disposal

This protocol ensures a self-validating system for the safe handling and disposal of Methyl 2,5-dichlorophenethylcarbamate from generation to final pickup.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the minimum required PPE to prevent exposure.[5][6][17]

  • Eye Protection: Safety glasses or chemical splash goggles.

  • Hand Protection: Nitrile gloves. Inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat.

  • Footwear: Closed-toe shoes are mandatory.

Step 2: Waste Segregation at the Point of Generation

This is the most critical step. Proper segregation prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility.[14][18]

  • Designate a Container: Use a dedicated waste container specifically for "Halogenated Organic Waste." [5][6]

  • DO NOT MIX: Never mix Methyl 2,5-dichlorophenethylcarbamate waste with:

    • Non-halogenated organic waste (e.g., acetone, methanol, hexanes).

    • Aqueous waste.

    • Acids or bases.

    • Oxidizers.

    • General laboratory trash.[16]

Step 3: Container Management

Select and manage the waste container to prevent leaks and spills.[10][18][19]

  • Compatibility: The container must be chemically compatible with the waste. The original product container is often a suitable choice.[11][15] If using a different container, ensure it is made of a material like glass or another resistant polymer.

  • Condition: The container must be in good condition, free of cracks or damage.

  • Closure: The container must have a tight-fitting, leak-proof cap. Keep the container closed at all times , except when actively adding waste.[16][18][19] This minimizes the release of volatile compounds.

Step 4: Accurate and Complete Labeling

Proper labeling is a regulatory requirement and essential for safety.[11][16][18] From the moment the first drop of waste is added, the container must be labeled with:

  • The words "HAZARDOUS WASTE" .[18]

  • The full, unabbreviated chemical name: "Methyl 2,5-dichlorophenethylcarbamate" .

  • An approximate percentage of the active chemical if it is in a solution.

  • Any other components in the waste stream (e.g., "in Methylene Chloride").

  • The date accumulation started.

Step 5: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of the laboratory personnel.[11][20]

  • Secondary Containment: All liquid hazardous waste containers must be placed in a secondary containment bin or tray to contain potential spills.[13][16]

  • Segregation within SAA: Do not store incompatible waste types (e.g., acids and halogenated organics) in the same secondary containment bin.[11][13]

Step 6: Requesting Disposal

Do not allow hazardous waste to accumulate indefinitely.[15][16]

  • Timely Pickup: Contact your institution's Environmental Health and Safety (EHS) department for a waste pickup when the container is 75-90% full or reaches the local time limit for accumulation (often 150-180 days).[15]

  • Documentation: Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a paper tag.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Methyl 2,5-dichlorophenethylcarbamate waste.

G Disposal Workflow for Methyl 2,5-dichlorophenethylcarbamate start Waste Generated (Solid or Liquid) ppe Step 1: Don Correct PPE (Gloves, Goggles, Lab Coat) start->ppe is_halogenated Is the waste halogenated? ppe->is_halogenated halogen_container Step 2: Place in 'Halogenated Organic Waste' Container is_halogenated->halogen_container Yes non_halogen_container Use 'Non-Halogenated Organic Waste' Container is_halogenated->non_halogen_container No label_container Step 4: Label Container 'HAZARDOUS WASTE' + Full Chemical Name halogen_container->label_container store_saa Step 5: Store in SAA with Secondary Containment label_container->store_saa check_full Container >75% Full or Time Limit Reached? store_saa->check_full check_full->store_saa No request_pickup Step 6: Contact EHS for Waste Pickup check_full->request_pickup Yes end_process Disposal Complete request_pickup->end_process

Sources

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